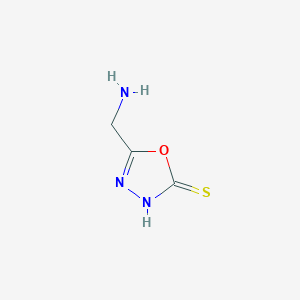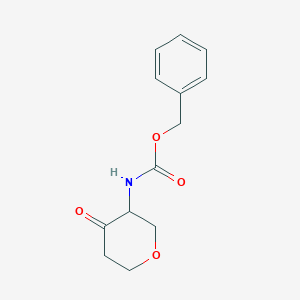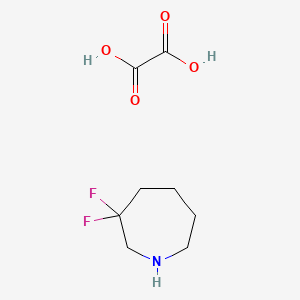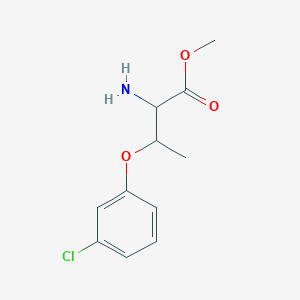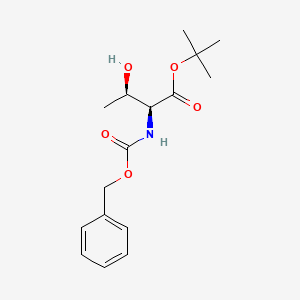
Z-Thr-otbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Thr-otbu, also known as N-Cbz-L-Threonine tert-butyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which help prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of handling, making it a valuable reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Thr-otbu can be synthesized through the reaction of tert-butyl 2,2,2-trichloroacetimidate with N-Cbz-L-Threonine. The reaction typically involves the use of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a solid support and then cleaved off once the synthesis is complete .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Thr-otbu undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under acidic conditions, allowing for further functionalization of the threonine residue.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: This compound is often used in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl protecting group.
Coupling Reagents: Reagents like HATU or DIC are used to facilitate the formation of peptide bonds.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are frequently used.
Major Products Formed
The major products formed from reactions involving this compound are typically peptides with threonine residues. The protective groups are removed to yield the final peptide product, which can then be further modified or used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Z-Thr-otbu is used extensively in the synthesis of peptides and proteins. Its protective groups help prevent side reactions, allowing for the efficient assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The compound’s stability and ease of use make it a valuable tool in these studies .
Medicine
In medicine, peptides synthesized with this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific cells or tissues in the body .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these compounds .
Wirkmechanismus
The mechanism of action of Z-Thr-otbu involves its role as a protective group in peptide synthesis. The tert-butyl ester and N-Cbz groups protect the threonine residue from unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, these protective groups are removed under acidic conditions, yielding the final peptide product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Tyr-OtBu: A tyrosine derivative with similar protective groups used in peptide synthesis.
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis, but with different protective groups.
Uniqueness
Z-Thr-otbu is unique in its combination of protective groups, which provide stability and ease of handling during peptide synthesis. Its use in automated peptide synthesizers and solid-phase peptide synthesis techniques further enhances its utility in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |
InChI-Schlüssel |
ZRQUTSHDNGTITM-YPMHNXCESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
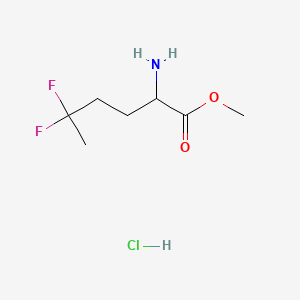
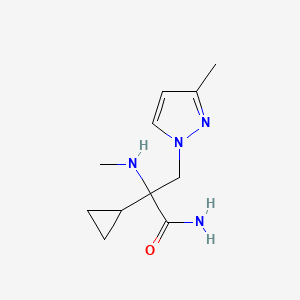
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
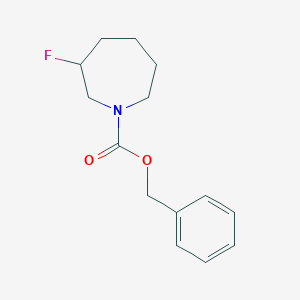
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
